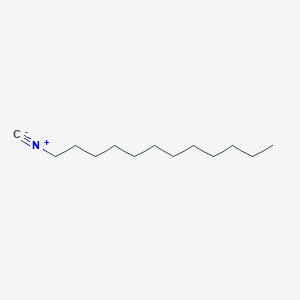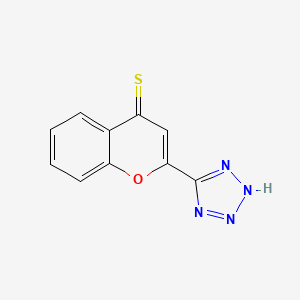
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is a heterocyclic compound that combines the structural features of tetrazole and benzopyran Tetrazoles are known for their stability and biological activity, while benzopyrans are recognized for their diverse pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The benzopyran moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-(1H-Tetrazol-5-yl)benzimidazole
- 2-(1H-Tetrazol-5-yl)benzothiazole
- 2-(1H-Tetrazol-5-yl)benzoxazole
Uniqueness
2-(1H-Tetrazol-5-yl)-4H-1-benzopyran-4-thione is unique due to the combination of the tetrazole and benzopyran moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds. Its unique structure also imparts distinct physicochemical properties, making it valuable in various applications .
属性
CAS 编号 |
38243-77-5 |
|---|---|
分子式 |
C10H6N4OS |
分子量 |
230.25 g/mol |
IUPAC 名称 |
2-(2H-tetrazol-5-yl)chromene-4-thione |
InChI |
InChI=1S/C10H6N4OS/c16-9-5-8(10-11-13-14-12-10)15-7-4-2-1-3-6(7)9/h1-5H,(H,11,12,13,14) |
InChI 键 |
FSDKGBPLTGBNOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=S)C=C(O2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
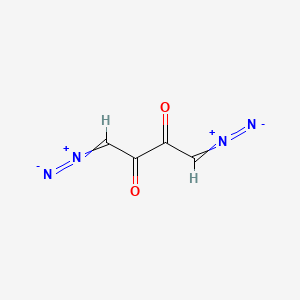
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)

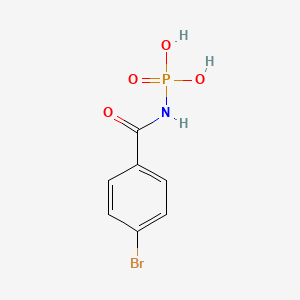
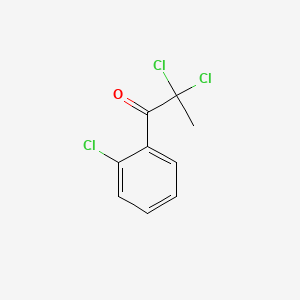
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
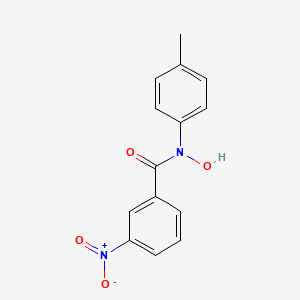
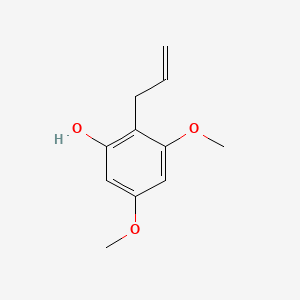

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
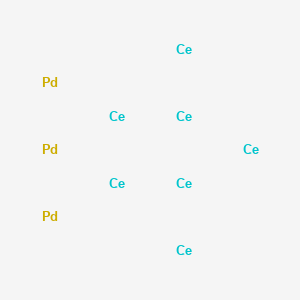
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)
